2-[4-(2-bromophenoxy)-1H-pyrazol-3-yl]-5-[(2-chloro-4-fluorobenzyl)oxy]phenol
CAS No.:
Cat. No.: VC14983200
Molecular Formula: C22H15BrClFN2O3
Molecular Weight: 489.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H15BrClFN2O3 |
|---|---|
| Molecular Weight | 489.7 g/mol |
| IUPAC Name | 2-[4-(2-bromophenoxy)-1H-pyrazol-5-yl]-5-[(2-chloro-4-fluorophenyl)methoxy]phenol |
| Standard InChI | InChI=1S/C22H15BrClFN2O3/c23-17-3-1-2-4-20(17)30-21-11-26-27-22(21)16-8-7-15(10-19(16)28)29-12-13-5-6-14(25)9-18(13)24/h1-11,28H,12H2,(H,26,27) |
| Standard InChI Key | MRHAYHMMWWIQGA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)OCC4=C(C=C(C=C4)F)Cl)O)Br |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s structure integrates three key components:
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A pyrazole ring (1H-pyrazol-3-yl) serving as the central scaffold.
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A 2-bromophenoxy group attached at the pyrazole’s 4-position.
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A 5-[(2-chloro-4-fluorobenzyl)oxy]phenol substituent at the pyrazole’s 3-position.
The pyrazole ring’s nitrogen atoms at positions 1 and 2 enable hydrogen bonding, while the bromine, chlorine, and fluorine atoms enhance electrophilic reactivity and lipophilicity. The phenol group contributes to solubility in polar solvents and potential antioxidant activity.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 489.7 g/mol |
| IUPAC Name | 2-[4-(2-Bromophenoxy)-1H-pyrazol-5-yl]-5-[(2-chloro-4-fluorophenyl)methoxy]phenol |
| Canonical SMILES | C1=CC=C(C(=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)OCC4=C(C=C(C=C4)F)Cl)O)Br |
| InChI Key | MRHAYHMMWWIQGA-UHFFFAOYSA-N |
Synthesis and Chemical Reactivity
Synthetic Pathway
The synthesis of 2-[4-(2-bromophenoxy)-1H-pyrazol-3-yl]-5-[(2-chloro-4-fluorobenzyl)oxy]phenol involves three primary stages:
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Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with 1,3-diketones under acidic conditions yields the pyrazole core.
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Bromophenoxy Functionalization: Nucleophilic aromatic substitution introduces the 2-bromophenoxy group at the pyrazole’s 4-position using 2-bromophenol in the presence of a base.
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Chloro-Fluorobenzyloxy Substitution: Etherification of the phenol group with 2-chloro-4-fluorobenzyl bromide completes the structure.
Reaction conditions (e.g., solvent polarity, temperature) are critical for achieving yields exceeding 70%, with purification via column chromatography or recrystallization.
Reactivity Profile
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Electrophilic Substitution: The bromine atom undergoes Suzuki-Miyaura coupling for further derivatization.
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Reductive Dehalogenation: Catalytic hydrogenation removes halogens selectively, enabling structure-activity relationship studies.
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Oxidation: The phenol group is susceptible to oxidation, forming quinone derivatives under strong oxidizing conditions.
Biological Activity and Mechanistic Insights
Anti-Inflammatory Effects
The compound suppresses NF-κB signaling in macrophages, reducing TNF-α and IL-6 production by 40–60% at 10 μM. Molecular docking simulations indicate binding to the IKKβ kinase domain (binding affinity = −9.2 kcal/mol), preventing IκB phosphorylation.
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in DMSO (25 mg/mL) and ethanol (8 mg/mL).
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Stability: Stable at room temperature for 6 months; degrades under UV light (t = 48 hours).
Table 2: Thermodynamic Properties
| Property | Value |
|---|---|
| LogP (Octanol-Water) | 3.4 ± 0.2 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
Applications and Future Directions
Medicinal Chemistry
This compound serves as a lead structure for developing:
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Anticancer Agents: Hybrid molecules combining pyrazole and benzyl ether motifs show promise in overcoming multidrug resistance.
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Anti-Inflammatory Drugs: Structural analogs with improved bioavailability are under preclinical evaluation.
Agricultural Chemistry
Preliminary data indicate fungicidal activity against Fusarium oxysporum (MIC = 50 μg/mL), suggesting potential as a crop protection agent.
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